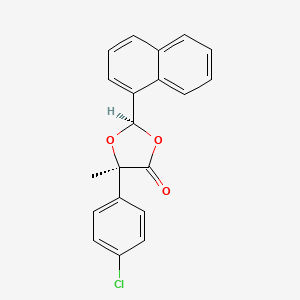![molecular formula C15H17BrO2 B14177424 Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate CAS No. 921755-12-6](/img/structure/B14177424.png)
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate is an organic compound with the molecular formula C13H15BrO2 It is characterized by the presence of a bromophenyl group attached to an ethenylidene moiety, which is further connected to a pentanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions typically involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenylidene moiety to an ethyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethenylidene moiety can participate in conjugation with electron-rich systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate can be compared with similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: Lacks the ethenylidene moiety, resulting in different reactivity and applications.
Ethyl 2-(4-chlorophenyl)ethenylidene]pentanoate: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.
Ethyl 2-(4-methylphenyl)ethenylidene]pentanoate: The presence of a methyl group instead of bromine changes the compound’s steric and electronic characteristics.
Eigenschaften
CAS-Nummer |
921755-12-6 |
|---|---|
Molekularformel |
C15H17BrO2 |
Molekulargewicht |
309.20 g/mol |
InChI |
InChI=1S/C15H17BrO2/c1-3-5-13(15(17)18-4-2)9-6-12-7-10-14(16)11-8-12/h6-8,10-11H,3-5H2,1-2H3 |
InChI-Schlüssel |
DKYUHGIXGCXDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=C=CC1=CC=C(C=C1)Br)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


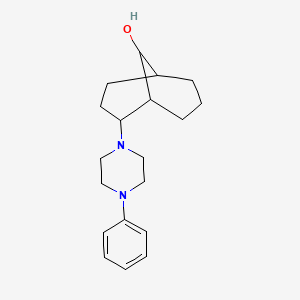


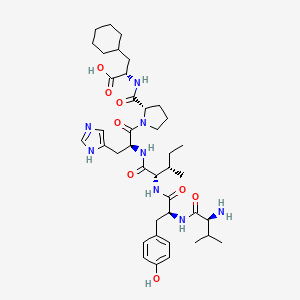
![N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea](/img/structure/B14177367.png)
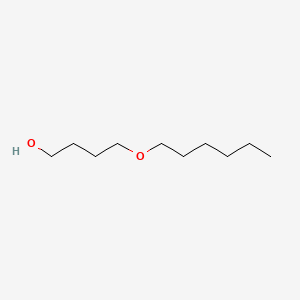
![(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14177379.png)
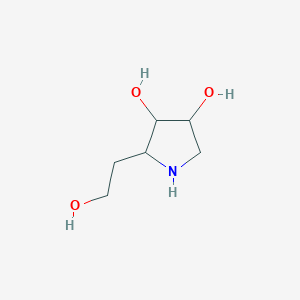
![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)
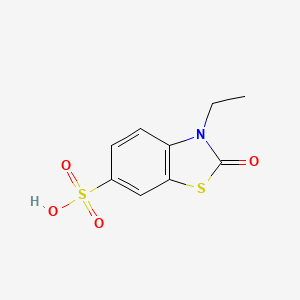
![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
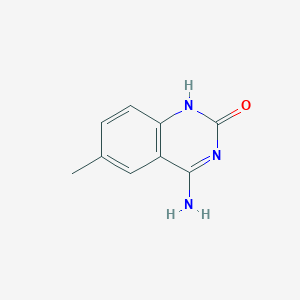
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
